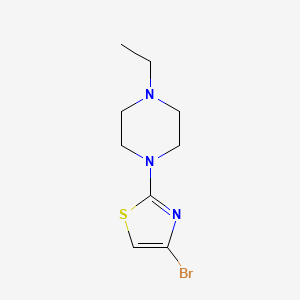

4-Bromo-2-(4-ethylpiperazino)thiazole

Vue d'ensemble

Description

“4-Bromo-2-(4-ethylpiperazino)thiazole” is a chemical compound with the CAS Number: 1289002-93-2. It has a molecular weight of 276.2 and its IUPAC name is 1-(4-bromo-1,3-thiazol-2-yl)-4-ethylpiperazine .

Synthesis Analysis

The synthesis of thiazoles, including “4-Bromo-2-(4-ethylpiperazino)thiazole”, often involves several artificial paths and varied physico-chemical factors . The synthesis of brominated thiazoles, for instance, is typically achieved via sequential bromination and debromination steps .Molecular Structure Analysis

The InChI code for “4-Bromo-2-(4-ethylpiperazino)thiazole” is 1S/C9H14BrN3S/c1-2-12-3-5-13(6-4-12)9-11-8(10)7-14-9/h7H,2-6H2,1H3 . This indicates the presence of a bromine atom, an ethylpiperazino group, and a thiazole ring in the molecular structure.Physical And Chemical Properties Analysis

“4-Bromo-2-(4-ethylpiperazino)thiazole” has a molecular weight of 276.2 . It should be stored at refrigerated temperatures .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis Techniques : 4-Bromo-2-(4-ethylpiperazino)thiazole and similar thiazole derivatives are synthesized through various methods, including solvent-free reactions and reactions involving DMSO and sodium nitrite at high temperatures (Zhou Zhuo-qiang, 2009).

- Halogenation and Nitration Reactions : The compound participates in bromination, thiocyanation, halogenation, and nitration, often leading to derivatives with different biological activities (N. O. Saldabol et al., 2002).

Biological and Pharmaceutical Research

- Antimicrobial and Anticancer Properties : Some thiazole derivatives, including those structurally similar to 4-Bromo-2-(4-ethylpiperazino)thiazole, exhibit antimicrobial activities against various bacterial and fungal strains. They also show promise in anticancer studies due to their cytotoxicity against specific cancer cell lines (Divyesh Patel et al., 2012).

- Cardioprotective Activity : Certain thiazole derivatives have been studied for their cardioprotective effects, showing potential in delaying constrictor responses of isolated rings of the thoracic rat aorta (I. Drapak et al., 2019).

Material Science and Chemical Properties

- Optoelectronic Applications : Thiazole derivatives, closely related to 4-Bromo-2-(4-ethylpiperazino)thiazole, have been synthesized and studied for their electronic and nonlinear optical properties, indicating potential applications in optoelectronic devices (Muhammad Haroon et al., 2020).

Fluorescence and Imaging

- Fluorescence Properties : Some thiazolo-fused heterocycles, synthesized via intramolecular heteroannulation of in-situ-generated thiazoles, exhibit fluorescence, making them interesting candidates for imaging applications (Y. Kumar & H. Ila, 2022).

Orientations Futures

Thiazoles, including “4-Bromo-2-(4-ethylpiperazino)thiazole”, continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, the exploration of their biological activities, and their potential applications in the treatment of various diseases .

Propriétés

IUPAC Name |

4-bromo-2-(4-ethylpiperazin-1-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3S/c1-2-12-3-5-13(6-4-12)9-11-8(10)7-14-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXYIGZUVZHULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(4-ethylpiperazino)thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid](/img/structure/B1377864.png)

![1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride](/img/structure/B1377866.png)

![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1377874.png)

![1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine](/img/structure/B1377875.png)

![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1377881.png)

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/structure/B1377883.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)